Functional Selectivity: NPD11033 Inhibits SIRT2 Deacetylase Activity While Completely Sparing Defatty-Acylase Activity, in Contrast to Suramin
NPD11033 potently inhibits the deacetylase activity of SIRT2 with an IC₅₀ of 0.46 ± 0.056 µM in an electrophoretic mobility shift assay using a fluorescently labelled acetyl-lysine-peptide substrate [1]. Strikingly, NPD11033 is completely inactive against the demyristoylation (defatty-acylase) activity of SIRT2, showing no inhibition even at a concentration of 1 mM—over 2,100-fold above its deacetylase IC₅₀ [1]. In the same study, suramin inhibited both the deacetylase and defatty-acylase activities of SIRT2 with comparable IC₅₀ values, demonstrating that the defatty-acylase-sparing property is not an inherent feature of all SIRT2 inhibitors but is specific to the binding mode of NPD11033 and SirReal2 [1]. SirReal2 likewise failed to inhibit SIRT2 demyristoylation, confirming that inhibitors occupying the 'selectivity pocket' behind the substrate-binding site selectively block deacetylation but not deacylation [1]. However, NPD11033 is distinguished from SirReal2 by its direct hydrogen bond to His187 (see Evidence Item 2) [1].
| Evidence Dimension | Inhibition of SIRT2 deacetylase vs. defatty-acylase (demyristoylation) activity |
|---|---|
| Target Compound Data | Deacetylase IC₅₀: 0.46 ± 0.056 µM; Demyristoylation: No inhibition at 1 mM (inactive) |
| Comparator Or Baseline | Suramin: inhibits both deacetylase and defatty-acylase with comparable IC₅₀ values; SirReal2: deacetylase IC₅₀ 140 nM, also fails to inhibit demyristoylation but lacks His187 hydrogen bond |
| Quantified Difference | NPD11033 is >2,100-fold selective for deacetylase over defatty-acylase inhibition; suramin shows no functional discrimination between the two activities (ratio ≈ 1:1) |
| Conditions | In vitro fluorogenic assay with recombinant SIRT2; deacetylase assay used fluorescent acetyl-lysine-peptide substrate (electrophoretic mobility shift); demyristoylation assay used AMC-conjugated myristoylated-lysine-peptide (50 µM Ac-RHKK(Myr)-MCA) with 0.1 mM NAD⁺ at 37°C, pH 9.0 |
Why This Matters
NPD11033's absolute functional selectivity enables researchers to cleanly dissect SIRT2's deacetylase-dependent biology (e.g., α-tubulin acetylation, eIF5A acetylation) from its myristoyl-lysine-dependent functions without confounding off-target deacylase inhibition—a critical capability for target deconvolution and mechanism-of-action studies that suramin and other pan-active inhibitors cannot provide.
- [1] Kudo N, Ito A, Arata M, Nakata A, Yoshida M. Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2. Philos Trans R Soc Lond B Biol Sci. 2018;373(1748):20170070. DOI: 10.1098/rstb.2017.0070. View Source
